(2Z)-2-[(4-fluorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-(2-phenylethyl)-1,3-thiazinan-4-one
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Overview
Description
(2Z)-2-[(4-fluorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-(2-phenylethyl)-1,3-thiazinan-4-one is a complex organic compound with a unique structure that includes a thiazinanone ring, a fluorophenyl group, a nitrophenyl piperazine moiety, and a phenylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-(2-phenylethyl)-1,3-thiazinan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazinanone Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and an α-halo ketone under basic conditions.
Introduction of the Fluorophenyl Group: This step involves the formation of an imine linkage by reacting the thiazinanone intermediate with 4-fluoroaniline under acidic conditions.
Attachment of the Nitrophenyl Piperazine Moiety: This is typically done through a nucleophilic substitution reaction where the piperazine derivative is reacted with a suitable electrophile.
Addition of the Phenylethyl Side Chain: This can be achieved through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-fluorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-(2-phenylethyl)-1,3-thiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl and nitrophenyl groups suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of different functional groups may result in unique pharmacological activities, such as anti-inflammatory or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-(2-phenylethyl)-1,3-thiazinan-4-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the nitrophenyl piperazine moiety might interact with specific amino acid residues.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the thiazinanone ring and phenylethyl side chain.
Ethyl acetoacetate: Although structurally different, it is used in similar synthetic applications as a versatile building block.
Uniqueness
The uniqueness of (2Z)-2-[(4-fluorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-(2-phenylethyl)-1,3-thiazinan-4-one lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both fluorophenyl and nitrophenyl groups, along with the thiazinanone ring, makes it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C29H28FN5O4S |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
2-(4-fluorophenyl)imino-6-[4-(4-nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,3-thiazinan-4-one |
InChI |
InChI=1S/C29H28FN5O4S/c30-22-6-8-23(9-7-22)31-29-34(15-14-21-4-2-1-3-5-21)27(36)20-26(40-29)28(37)33-18-16-32(17-19-33)24-10-12-25(13-11-24)35(38)39/h1-13,26H,14-20H2 |
InChI Key |
XWCPCNWXVRAMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3CC(=O)N(C(=NC4=CC=C(C=C4)F)S3)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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